![molecular formula C23H19N5O2 B6551922 2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-32-6](/img/structure/B6551922.png)
2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.15387487 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that belongs to the pyrazolo and oxadiazole classes. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity. The presence of the pyrazolo and oxadiazole moieties is particularly noteworthy due to their established roles in medicinal chemistry.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives of pyrazolo compounds often demonstrate effective inhibition against these pathogens. For example, derivatives with specific substituents have shown IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains .
- Antifungal Activity : Similar compounds have also been screened for antifungal activity against species like Aspergillus niger and Aspergillus oryzae, showing promising results in inhibiting fungal growth .
Anticancer Activity
The anticancer potential of the compound is supported by studies highlighting the efficacy of related pyrazolo and oxadiazole derivatives. For example:
Synthesis and Evaluation
A notable study synthesized various derivatives of pyrazolo compounds and evaluated their biological activities. The findings indicated:
Compound | Antibacterial IC50 (µM) | Antifungal IC50 (µM) | Anticancer IC50 (µg/mL) |
---|---|---|---|
Compound A | 2.14 ± 0.003 | 1.13 ± 0.003 | 12.5 |
Compound B | 6.28 ± 0.003 | 2.39 ± 0.005 | 15.0 |
Compound C | 0.63 ± 0.001 | 2.15 ± 0.002 | 10.0 |
These results underline the potential of this class of compounds in developing new therapeutic agents .
Scientific Research Applications
The compound 2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic organic compound that has garnered attention in various fields of scientific research. Its unique structure, characterized by the presence of oxadiazole and pyrazolo[1,5-a]pyrazin moieties, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Properties and Structure
This compound features a pyrazolo[1,5-a]pyrazin core, which is known for its biological activity. The oxadiazole group is often associated with enhanced pharmacological properties due to its ability to stabilize certain molecular conformations. The presence of the 4-methylphenyl substituents contributes to the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
Pharmaceutical Development
The compound's structure suggests it may exhibit significant biological activities, making it a candidate for drug development. Preliminary studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds can act as:
- Anticancer agents : Research has shown that related compounds can inhibit tumor growth in various cancer cell lines.
- Antimicrobial agents : The oxadiazole moiety is known for its antimicrobial properties, suggesting potential use in treating infections.
Recent studies have focused on evaluating the biological activities of similar compounds. For instance:
- Antioxidant Activity : Compounds with oxadiazole and pyrazin structures have demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Certain derivatives have been found to inhibit key enzymes involved in disease pathways, such as those implicated in cancer and inflammation.
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions. Common synthetic routes include:
- Suzuki Coupling Reactions : Used for forming carbon-carbon bonds between aromatic rings.
- Condensation Reactions : To construct the oxadiazole and pyrazolo frameworks.
These synthetic methodologies not only facilitate the production of the target compound but also allow for the exploration of structural modifications to enhance biological activity.
Table 1: Summary of Biological Activities
Case Study Example
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[1,5-a]pyrazin derivatives and evaluated their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cell proliferation.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-3-7-17(8-4-15)19-13-20-23(29)27(11-12-28(20)25-19)14-21-24-22(26-30-21)18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAWLWWIUEJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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